molecular formula C3H6S3 B12688050 3-Methyl-1,2,4-trithiolane CAS No. 51647-38-2

3-Methyl-1,2,4-trithiolane

Cat. No.: B12688050
CAS No.: 51647-38-2
M. Wt: 138.3 g/mol
InChI Key: PWVJWPKTQMWOIH-UHFFFAOYSA-N
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Description

3-Methyl-1,2,4-trithiolane: is an organic compound with the molecular formula C₃H₆S₃ It belongs to the class of trithiolanes, which are cyclic sulfur compounds This compound is characterized by a five-membered ring containing three sulfur atoms and one methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dithiolane with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired trithiolane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2,4-trithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of thiols or other reduced sulfur species.

    Substitution: The methyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted trithiolanes.

Scientific Research Applications

3-Methyl-1,2,4-trithiolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to sulfur metabolism and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur metabolism.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    4-Methyl-1,2,3-trithiolane: Another trithiolane with a different ring structure.

    1,2,3-Trithiolane: A trithiolane without the methyl group.

Comparison:

    Structural Differences: 3-Methyl-1,2,4-trithiolane has a unique ring structure with the methyl group attached to the 3rd position, while similar compounds may have different ring arrangements or lack the methyl group.

    Chemical Properties: The presence of the methyl group in this compound can influence its reactivity and stability compared to other trithiolanes.

    Applications: While similar compounds may have overlapping applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.

Properties

IUPAC Name

3-methyl-1,2,4-trithiolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S3/c1-3-4-2-5-6-3/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVJWPKTQMWOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1SCSS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019826
Record name 3-Methyl-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51647-38-2
Record name 3-Methyl-1,2,4-trithiolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051647382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1,2,4-trithiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1,2,4-TRITHIOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSM343XRB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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